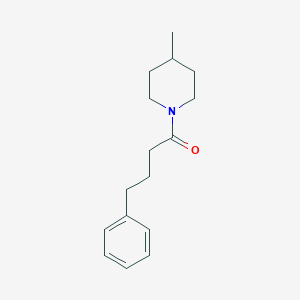

1-(4-Methylpiperidin-1-yl)-4-phenylbutan-1-one

Description

1-(4-Methylpiperidin-1-yl)-4-phenylbutan-1-one is a ketone derivative featuring a phenylbutanone backbone substituted with a 4-methylpiperidinyl group. Its molecular formula is C₁₆H₂₁NO, with a molecular weight of 243.35 g/mol (calculated from ). The compound’s piperidine moiety and aromatic substituents render it a candidate for further exploration in drug discovery and organic synthesis.

Properties

IUPAC Name |

1-(4-methylpiperidin-1-yl)-4-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO/c1-14-10-12-17(13-11-14)16(18)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,14H,5,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUQRLNKQBBXDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432494-63-8 | |

| Record name | 1-(4-methylpiperidin-1-yl)-4-phenylbutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(4-Methylpiperidin-1-yl)-4-phenylbutan-1-one involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The preparation of piperidine derivatives also includes intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Chemical Reactions Analysis

1-(4-Methylpiperidin-1-yl)-4-phenylbutan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogenation catalysts, cyclization agents, and cycloaddition reagents . The major products formed from these reactions are substituted piperidines, which have significant pharmacological applications .

Scientific Research Applications

1-(4-Methylpiperidin-1-yl)-4-phenylbutan-1-one has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of biologically active piperidines . In biology and medicine, piperidine derivatives are crucial for designing drugs with potential anticancer, antimicrobial, and antiviral activities . The compound is also used in the pharmaceutical industry for the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperidin-1-yl)-4-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. For example, some piperidine-containing compounds have been shown to inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(4-Methylpiperidin-1-yl)-4-phenylbutan-1-one and its analogues:

Key Research Findings and Structural Insights

Substituent Effects on Bioactivity

- Piperidine Modifications : The 4-methyl group in the target compound likely balances lipophilicity and steric effects, optimizing binding to kinase domains (e.g., ERK) compared to bulkier tert-butyl or hydrophilic hydroxyl groups .

- Aryl Group Variations : Fluorophenyl and chlorophenyl substituents enhance electronic properties and receptor affinity. For example, fluorinated analogues exhibit improved metabolic stability , while chlorophenyl derivatives show neuroleptic activity .

Electronic and Optical Properties

- Substituted arylpiperidinyl ketones demonstrate tunable nonlinear optical (NLO) properties. The 4-methylpiperidinyl group in the target compound may enhance hyperpolarizability, making it relevant for photonic materials .

Biological Activity

1-(4-Methylpiperidin-1-yl)-4-phenylbutan-1-one (commonly referred to as MPBP) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of MPBP, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

MPBP is characterized by the presence of a piperidine ring and a phenylbutanone moiety. Its molecular formula is , and it has a molecular weight of approximately 248.37 g/mol. The structural features of MPBP contribute to its interaction with various biological targets.

The biological activity of MPBP can be attributed to its ability to interact with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic pathways. The compound is believed to modulate the activity of these receptors, which may lead to changes in neurotransmitter release and synaptic transmission.

Key Interactions

- Dopamine Receptors : MPBP has been shown to exhibit affinity for dopamine receptors, which are crucial in regulating mood, cognition, and motor control.

- Serotonin Receptors : The compound may also interact with serotonin receptors, influencing mood and anxiety levels.

Biological Assays and Findings

Research studies have employed various biological assays to evaluate the pharmacological effects of MPBP. These include:

In Vitro Studies

- Receptor Binding Assays : Investigations indicate that MPBP binds selectively to dopamine D2 receptors, suggesting its potential role as an agonist or antagonist depending on the context.

- Cell Viability Assays : MPBP has demonstrated cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.

In Vivo Studies

- Behavioral Tests : Animal models treated with MPBP showed altered locomotor activity, which is indicative of its effects on dopaminergic pathways.

- Neurochemical Analysis : Studies reported changes in levels of neurotransmitters such as dopamine and serotonin in the brains of treated subjects.

Case Studies

Several case studies have highlighted the therapeutic potential of MPBP:

- Case Study 1 : A study involving rodents demonstrated that administration of MPBP resulted in significant reductions in anxiety-like behaviors, suggesting anxiolytic properties.

- Case Study 2 : In a model of Parkinson's disease, MPBP treatment improved motor function, supporting its role in dopaminergic signaling modulation.

Comparative Analysis with Related Compounds

To better understand the unique properties of MPBP, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| 4-(2-Methylpiperidin-1-yl)-1-phenylbutan-1-one | Structure | Hydrochloride salt; similar piperidine structure | Significant biological activity; potential therapeutic applications |

| 3-(2-Methylpiperidin-1-yl)-3-methylbutanamide | Structure | Features an amide linkage | Investigated for analgesic properties similar to opioids |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.